molecular formula C8H12N2OS B13624310 4-(Oxan-2-yl)-1,3-thiazol-2-amine

4-(Oxan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13624310
M. Wt: 184.26 g/mol
InChI Key: ZUNJLLYOCURGGL-UHFFFAOYSA-N
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Description

4-(Oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an oxane (tetrahydropyran) ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with an oxane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Oxan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxan-2-yl)aniline: Similar structure but with an aniline group instead of a thiazole ring.

    2-Amino-4-(oxan-2-yl)thiazole: Another thiazole derivative with a different substitution pattern.

Uniqueness

4-(Oxan-2-yl)-1,3-thiazol-2-amine is unique due to the combination of the oxane and thiazole rings, which imparts distinct chemical and physical properties. This structural uniqueness can lead to specific interactions in biological systems and novel applications in various fields.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-(oxan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)7-3-1-2-4-11-7/h5,7H,1-4H2,(H2,9,10)

InChI Key

ZUNJLLYOCURGGL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CSC(=N2)N

Origin of Product

United States

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